

Unveiling the Anticancer Potential of 5-Methyl-4-quinazolone Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 5-Methyl-4-quinazolone

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In the relentless pursuit of novel and effective cancer therapeutics, quinazolone derivatives have emerged as a promising class of compounds. This guide provides a comprehensive validation of the anticancer mechanism of a specific subset, 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives, and offers a comparative analysis against established anticancer agents, Lapatinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, protocols, and the underlying signaling pathways.

Comparative Performance Analysis

The antitumor activity of the novel quinazolinone derivatives was evaluated against various cancer cell lines and compared with the well-established EGFR and HER2 inhibitors, Lapatinib and Erlotinib. The following tables summarize the quantitative data from cytotoxicity assays, cell cycle analysis, and apoptosis induction experiments.

Table 1: Cytotoxicity (IC₅₀) of Quinazolinone Derivatives and Comparative Drugs

Compound	Cell Line	Cancer Type	IC50 (μM)
Quinazolinone Derivative (6b)	HepG-2	Liver	13.23 ± 1.1[1]
HCT-116	Colorectal	19.63 ± 1.4[1]	0.046[2]
MCF-7	Breast	10.58 ± 0.9[1]	
Lapatinib	BT-474	Breast (HER2+)	
SK-BR-3	Breast (HER2+)	0.079[2]	
MDA-MB-231	Breast (Triple Negative)	18.6[3]	
Erlotinib	HCC827	Lung (EGFR mutant)	0.002142[4]
PC-9	Lung (EGFR mutant)	0.03136[4]	~23[5]
A549	Lung		

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Table 2: Induction of Apoptosis

Compound	Cell Line	Concentration (μM)	% Apoptotic Cells (Early + Late)
Quinazolinone Derivative (6b)	MCF-7	IC50	35.29[1]
Lapatinib	NB4	15	Increased vs. control[6]
A431	5	Significantly increased vs. control[7]	
Erlotinib	H3255	0.1	Increased vs. control[8]
PC-9	0.1	Increased vs. control[8]	

Table 3: Cell Cycle Arrest

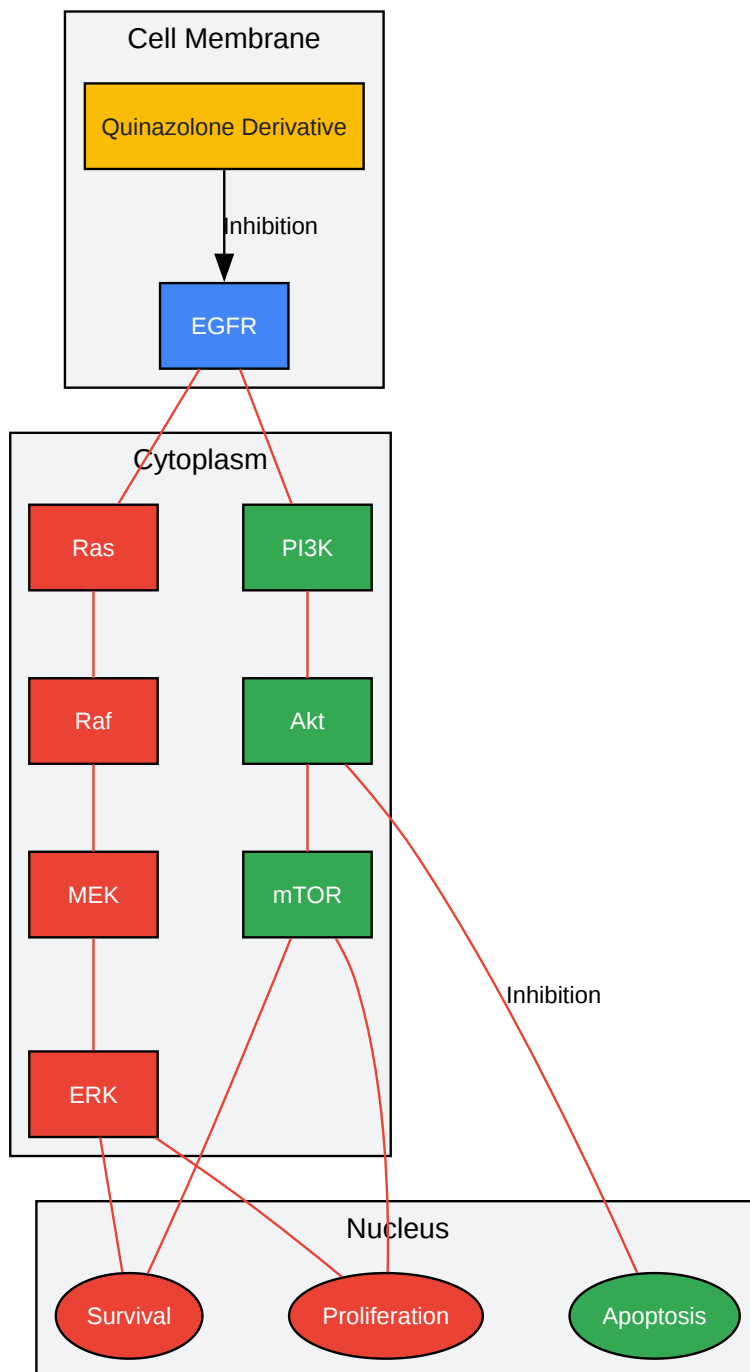
Compound	Cell Line	Concentration (μM)	Effect on Cell Cycle
Quinazolinone Derivative (6b)	MCF-7	IC50	G2/M phase arrest[1]
Lapatinib	NB4	15	S phase arrest[6]
BT474	0.1 - 0.5	G1 arrest[3]	
Erlotinib	H322	1 - 10	G1 arrest[9]
H3255	0.1	G1 arrest[8]	
PC-9	0.1	G1 arrest[8]	

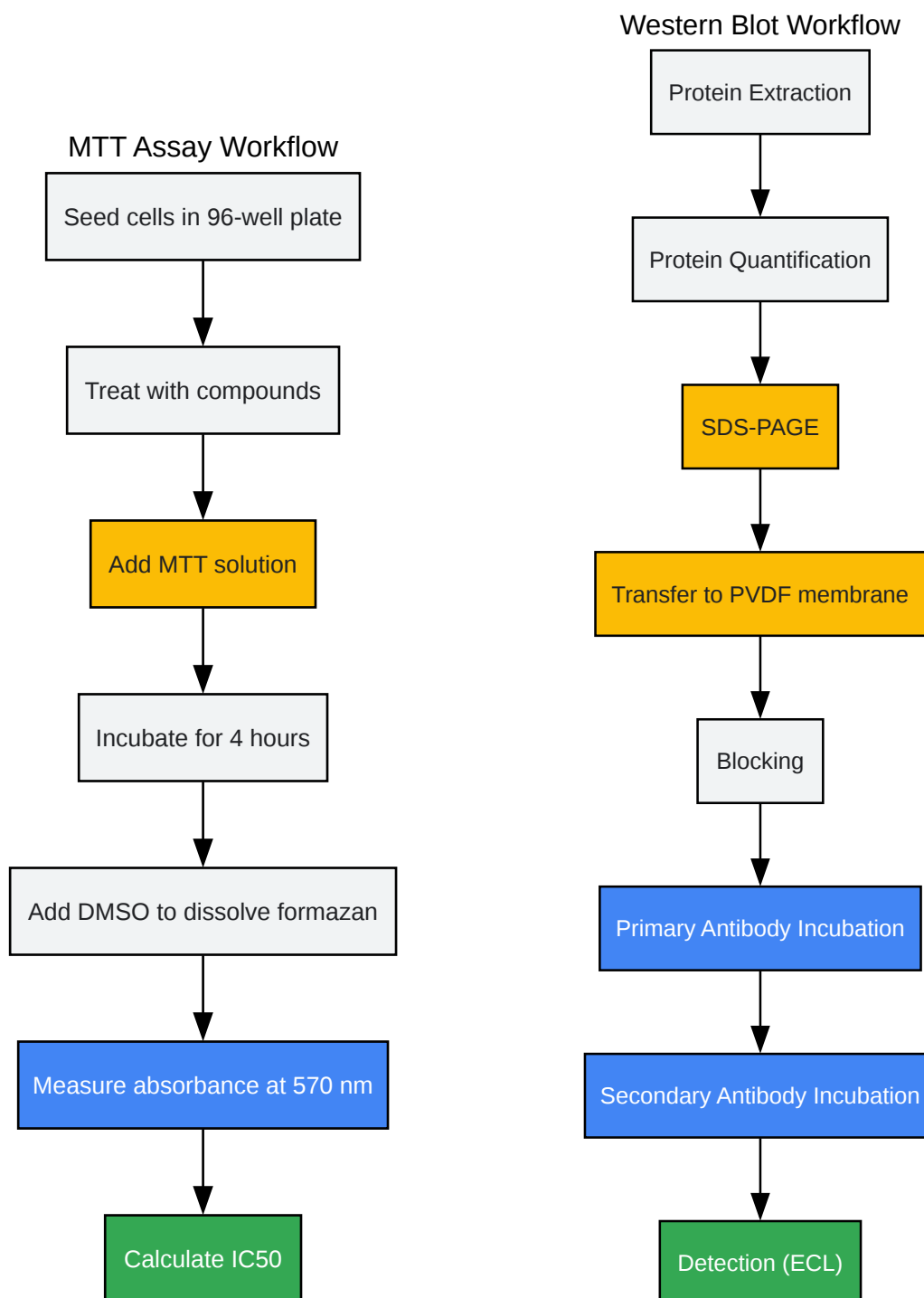
Signaling Pathway Analysis

5-Methyl-4-quinazolone derivatives, similar to Lapatinib and Erlotinib, exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The primary targets are often receptor tyrosine kinases (RTKs) like the Epidermal

Growth Factor Receptor (EGFR) and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.

General Anticancer Mechanism of Quinazoline Derivatives





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